The compound (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol is a complex organic molecule with notable pharmacological potential. It is classified as a pyrazole derivative, which incorporates a dihydrobenzo[b][1,4]dioxin moiety. The compound is recognized for its structural features that may contribute to its biological activity, particularly in the context of neuropharmacology.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 618383-37-2. It is part of a broader class of compounds that include various substituted pyrazoles and dioxins, often investigated for their therapeutic applications in treating neuropsychiatric disorders and other conditions. The molecular formula is with a molecular weight of approximately 342.78 g/mol .
The synthesis of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of (3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol features:
The structural representation can be denoted by its SMILES notation: CC(C(=O)O)c1cc(nn1-c2ccccc2)-c3ccc4OCCOc4c3
.
The compound can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with neurotransmitter receptors. For instance, they may act as antagonists or agonists at dopamine receptors, influencing pathways involved in neuropsychiatric conditions such as schizophrenia or depression .
The interaction typically involves binding to receptor sites, leading to conformational changes that either activate or inhibit downstream signaling pathways.
Key physical properties include:
Chemical properties include:
This compound has potential applications in various fields:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8